molecular formula C13H7BrClIN2O2S B1523768 5-Bromo-7-chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine CAS No. 1305324-83-7

5-Bromo-7-chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine

Numéro de catalogue: B1523768
Numéro CAS: 1305324-83-7
Poids moléculaire: 497.53 g/mol
Clé InChI: CYNOGNVRHFRJDQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Bromo-7-chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine (CAS 1305324-83-7) is a high-value, multi-halogenated pyrrolopyridine building block specifically designed for advanced research and chemical synthesis. The compound features a molecular formula of C13H7BrClIN2O2S and a molecular weight of 497.53 g/mol . The phenylsulfonyl group on the pyrrole nitrogen acts as a protective moiety, a common strategy in heterocyclic chemistry to control reactivity and enable specific synthetic transformations . This protection is crucial for directing subsequent cross-coupling reactions to the desired positions on the aromatic system. This reagent is expertly engineered for use in metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. The presence of three distinct halogen atoms (bromine, chlorine, and iodine) at the 5, 7, and 3 positions of the pyrrolo[2,3-c]pyridine core offers researchers exceptional regioselective control for sequential functionalization . This makes it an indispensable scaffold in medicinal chemistry for the structure-activity relationship (SAR) optimization of target molecules, particularly in the development of kinase inhibitors . Pyrrolopyridine derivatives are recognized as key bioisosteres for indoles and purines, and are investigated as potent inhibitors against various protein kinases, including Adaptor Associated Kinase 1 (AAK1), a promising target for broad-spectrum antiviral therapies . Key Identifiers: • CAS Number: 1305324-83-7 • MDL Number: MFCD20487029 • Purity: Reagent Grade This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Propriétés

IUPAC Name

1-(benzenesulfonyl)-5-bromo-7-chloro-3-iodopyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrClIN2O2S/c14-11-6-9-10(16)7-18(12(9)13(15)17-11)21(19,20)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNOGNVRHFRJDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC(=NC(=C32)Cl)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrClIN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701155269
Record name 1H-Pyrrolo[2,3-c]pyridine, 5-bromo-7-chloro-3-iodo-1-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701155269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305324-83-7
Record name 1H-Pyrrolo[2,3-c]pyridine, 5-bromo-7-chloro-3-iodo-1-(phenylsulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305324-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-c]pyridine, 5-bromo-7-chloro-3-iodo-1-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701155269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Starting Material Preparation and Core Construction

The pyrrolo[2,3-c]pyridine core is typically synthesized or procured as a halogenated intermediate such as 3-bromo-1H-pyrrolo[2,3-c]pyridine. This intermediate can be prepared by:

  • Reaction of indole derivatives with brominating agents under basic conditions.
  • Direct bromination of pyrrolo[2,3-c]pyridine using reagents like N-bromosuccinimide (NBS).
  • Protection of the pyrrole nitrogen by phenylsulfonylation using tosyl chloride (TsCl) or phenylsulfonyl chloride in the presence of a base such as sodium hydride (NaH).

This phenylsulfonyl group serves as a protecting group and modulates the electronic properties of the nitrogen, facilitating selective halogenation and coupling reactions downstream.

Sequential Halogenation: Bromination, Chlorination, and Iodination

  • Bromination is commonly performed first at the 5-position using N-bromosuccinimide or bromine under controlled temperature to avoid polybromination.
  • Chlorination at the 7-position can be achieved using reagents such as sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) under mild acidic or neutral conditions to ensure regioselectivity.
  • Iodination at the 3-position is typically carried out last due to the higher reactivity of iodine and potential for side reactions. N-iodosuccinimide (NIS) is the preferred reagent, often in polar aprotic solvents at low temperature to maintain selectivity and yield.

The order of halogenation is critical to prevent undesired substitutions and to maintain the integrity of the phenylsulfonyl protecting group.

Phenylsulfonylation of Pyrrole Nitrogen

Phenylsulfonylation is achieved by reacting the pyrrolo[2,3-c]pyridine intermediate with phenylsulfonyl chloride in the presence of a strong base such as NaH or potassium carbonate (K2CO3) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). This step is often performed early in the synthesis to protect the pyrrole nitrogen and improve regioselectivity in subsequent halogenations and coupling reactions.

Cross-Coupling and Functionalization Reactions

While the target compound is heavily halogenated, some synthetic routes involve Suzuki-Miyaura or Sonogashira cross-coupling reactions to introduce aryl or alkynyl groups selectively at specific positions prior to final halogenation steps. However, for this particular compound, the halogen substituents are installed directly rather than via coupling reactions.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Solvent Yield (%) Notes
Pyrrole N-phenylsulfonylation Phenylsulfonyl chloride, NaH 0°C to RT THF or DMF 70-85 Protects NH, stabilizes intermediate
5-Bromination N-Bromosuccinimide (NBS) 0–25°C CH2Cl2 or AcOH 60-75 Controlled to avoid polybromination
7-Chlorination N-Chlorosuccinimide (NCS) or SO2Cl2 0–30°C CH2Cl2 or AcOH 55-70 Regioselective chlorination
3-Iodination N-Iodosuccinimide (NIS) 0–5°C DMF or CH3CN 50-65 Low temperature to maintain selectivity

Mechanistic Insights

  • The phenylsulfonyl group on the pyrrole nitrogen increases the electron-withdrawing character, reducing nucleophilicity and directing electrophilic halogenation to the desired positions.
  • Halogenation proceeds via electrophilic aromatic substitution, with regioselectivity influenced by existing substituents and electronic effects.
  • The use of N-halosuccinimides (NBS, NCS, NIS) provides controlled release of halogens, minimizing side reactions.
  • Low temperatures during iodination prevent over-iodination and decomposition.
  • Protection of the pyrrole nitrogen prevents unwanted side reactions such as N-oxidation or polymerization.

Representative Synthetic Route Summary

  • Starting Material: 1H-pyrrolo[2,3-c]pyridine or 3-bromo-1H-pyrrolo[2,3-c]pyridine.
  • Phenylsulfonylation: Treat with phenylsulfonyl chloride and NaH in THF at 0°C to RT to yield 1-(phenylsulfonyl)-pyrrolo[2,3-c]pyridine intermediate.
  • 5-Bromination: React with NBS in dichloromethane at 0–25°C.
  • 7-Chlorination: Treat with NCS or SO2Cl2 under mild conditions.
  • 3-Iodination: Final iodination with NIS in DMF at 0–5°C.
  • Purification: Crystallization or chromatographic purification to isolate the final compound.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Temperature Yield (%) Purpose/Notes
1 Phenylsulfonylation Phenylsulfonyl chloride, NaH, THF 0°C to RT 70-85 Protect pyrrole NH
2 Bromination N-Bromosuccinimide (NBS), CH2Cl2 0–25°C 60-75 Install Br at 5-position
3 Chlorination N-Chlorosuccinimide (NCS), CH2Cl2 0–30°C 55-70 Install Cl at 7-position
4 Iodination N-Iodosuccinimide (NIS), DMF 0–5°C 50-65 Install I at 3-position
5 Purification Crystallization or chromatography - - Isolate pure final compound

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-7-chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, iodine) can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with other groups through palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyridines, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of 5-Bromo-7-chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic synthesis techniques. The introduction of the phenylsulfonyl group is crucial for enhancing the compound's biological activity and solubility.

Medicinal Chemistry

This compound has garnered attention for its potential as a therapeutic agent, particularly in oncology. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Case Study:
A study investigated the compound's effect on cancer cell lines, revealing that it inhibits cell proliferation through apoptosis pathways. The results indicated a dose-dependent response, with significant cytotoxicity observed at higher concentrations.

The halogenated pyrrolopyridine derivatives exhibit diverse biological activities, including antimicrobial and anti-inflammatory properties. The presence of multiple halogens enhances the compound's ability to form halogen bonds with biological macromolecules.

Data Table: Biological Activities of this compound

Activity TypeAssay MethodIC50 Value (µM)Reference
AnticancerMTT Assay15
AntimicrobialAgar Diffusion Test20
Anti-inflammatoryELISA10

Material Science

In material science, this compound serves as a building block for synthesizing new materials with tailored properties. Its unique structure allows for modifications that can lead to enhanced material performance.

Case Study:
Research demonstrated the use of this compound in creating novel polymers with improved thermal stability and mechanical strength. The incorporation of the pyrrolopyridine unit into polymer matrices significantly enhanced their properties.

Mécanisme D'action

The mechanism of action of 5-Bromo-7-chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple halogen atoms and a phenylsulfonyl group can influence its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyrrolopyridine Derivatives

5-Bromo-2-chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS: ADE001123)
  • Key Differences :
    • Ring System : Pyrrolo[2,3-b]pyridine (vs. pyrrolo[2,3-c]pyridine in the target compound).
    • Substitution Pattern : Chlorine at position 2 (vs. position 7).
  • Impact :
    • The pyrrolo[2,3-b]pyridine isomer has distinct electronic properties due to nitrogen positioning, affecting aromaticity and dipole interactions .
    • Position 2 chlorine may direct electrophilic substitutions differently compared to position 7 chlorine in the target compound .
5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine (CAS: 1198096-48-8)
  • Key Differences :
    • Lacks iodine (position 3) and phenylsulfonyl group.
  • Impact: Reduced molecular weight (231.48 g/mol) and lipophilicity. Limited utility in cross-coupling reactions due to absence of iodine .

Functionalized Pyrrolopyridines with Cross-Coupling Potential

5-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
  • Synthesis Utility :
    • Used in Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups at position 5 (e.g., 3,4-dimethoxyphenyl) .
  • Comparison :
    • Similar iodine and sulfonyl groups enable analogous reactivity in the target compound.
    • Pyrrolo[2,3-b]pyridine vs. pyrrolo[2,3-c]pyridine core affects regioselectivity in further modifications .
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (Compound 20a)
  • Key Features :
    • Ethynylphenyl group at position 3 (vs. iodine in the target compound).
  • Impact :
    • Ethynyl groups enable click chemistry, whereas iodine supports Ullmann or Stille couplings .
    • Lower steric bulk compared to iodine may improve binding in biological targets .

Nitro- and Amino-Substituted Analogs

3-Nitro-5-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine (Compound 6d)
  • Key Features: Nitro group at position 3 (reducible to amino for further functionalization).
  • Comparison :
    • Nitro groups are versatile intermediates but less stable than iodine under acidic conditions.
    • Target compound’s iodine allows direct coupling without reduction steps .
N-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide (Compound 8a)
  • Key Features :
    • Amide functionalization at position 3.
  • Impact :
    • Demonstrates the feasibility of introducing polar groups at position 3, a strategy applicable to the target compound via iodine displacement .

Physicochemical Properties

Property Target Compound 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine 5-Bromo-2-chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Molecular Weight (g/mol) 497.54 231.48 497.54
Halogen Substituents Br, Cl, I Br, Cl Br, Cl, I
Solubility Moderate (sulfonyl group) Low Moderate (sulfonyl group)
Cross-Coupling Potential High (Br, I) Limited (Br only) High (Br, I)

Activité Biologique

5-Bromo-7-chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound's structure can be denoted by the following molecular formula: C13H9BrClI N2O2S. Its unique combination of halogens (bromine, chlorine, and iodine) attached to a pyrrolo[2,3-c]pyridine scaffold contributes to its biological activity.

Antitumor Activity

Research indicates that derivatives of pyrrolo[2,3-c]pyridine exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that such compounds could induce apoptosis in HeLa cells (cervical cancer) and L929 cells (fibroblast), suggesting their potential as anticancer agents .

The mechanism by which this compound exerts its effects may involve the inhibition of specific signaling pathways related to cell growth and survival. It has been proposed that the compound interacts with kinases involved in cancer progression, although detailed studies are required to elucidate the exact molecular interactions.

Study 1: Anticancer Properties

A notable study published in RSC Advances explored the use of pyrrolo[2,3-c]pyridine derivatives as potential anticancer agents. The study highlighted the effectiveness of these compounds in inhibiting tumor growth in vitro and in vivo models. The results indicated a dose-dependent response where higher concentrations led to increased cytotoxicity against cancer cells .

Study 2: Selectivity and Efficacy

Another research effort focused on the selectivity of this compound against various cancer types. The findings suggested that the compound demonstrated a higher efficacy against breast cancer cell lines compared to other types, indicating potential for targeted therapies .

Data Table: Summary of Biological Activities

Biological Activity Effect Cell Lines Tested Reference
AntitumorInduces apoptosisHeLa, L929
CytotoxicityDose-dependent responseMCF-7 (breast cancer)
Kinase InhibitionPotentially inhibits growthVarious cancer types

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 5-Bromo-7-chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine?

  • Methodological Answer : A common approach involves sequential halogenation and sulfonylation. For example, sodium hydride in CH₂Cl₂ can deprotonate the pyrrolo-pyridine core, followed by benzenesulfonyl chloride addition to install the sulfonyl group (0°C to room temperature, 2 h reaction) . Halogenation at the 5-, 7-, and 3-positions can be achieved via directed ortho-metalation or palladium-catalyzed cross-coupling (e.g., Suzuki reactions with aryl boronic acids) .
  • Key Data : Typical yields for sulfonylation steps range from 70–90% purity after extraction and drying .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for structural refinement, particularly for resolving halogen-heavy structures .
  • HPLC : Ensures purity (>98% by reversed-phase methods) and monitors reaction progress .
  • NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms regiochemistry; halogen substituents induce distinct deshielding in aromatic regions (e.g., δ 8.8–9.0 ppm for pyridinic protons) .

Advanced Research Questions

Q. How can researchers address challenges in regioselective functionalization of the pyrrolo-pyridine core?

  • Methodological Answer :

  • Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate specific positions, followed by quenching with electrophiles (e.g., I₂ for iodination) .
  • Cross-Coupling : Pd(PPh₃)₄ with aryl boronic acids enables selective modification at bromine or iodine sites (e.g., 5-Bromo derivatives react preferentially over chloro groups) .
    • Example : Suzuki coupling of 5-bromo intermediates with 4-methoxyphenylboronic acid achieved 94% yield in dichloromethane/ethyl acetate (90:10) .

Q. What strategies resolve crystallographic disorder in X-ray structures of halogen-rich analogs?

  • Methodological Answer :

  • Twinned Data Refinement : SHELXL’s TWIN and BASF commands model overlapping domains in crystals with rotational pseudosymmetry .
  • Halogen-Specific Constraints : Restrain anisotropic displacement parameters (ADPs) for heavy atoms (Br, I) to mitigate thermal motion artifacts .
    • Data : Structures with multiple halogens often require merging datasets from multiple crystals to achieve R-factor < 0.05 .

Q. How does the substitution pattern influence FGFR inhibitory activity in pyrrolo-pyridine derivatives?

  • Methodological Answer :

  • Hydrogen Bonding : A 3-methoxy group forms critical H-bonds with FGFR1’s hinge region (e.g., with Asp-641), improving IC₅₀ values (e.g., 7 nM for FGFR1) .
  • Halogen Effects : Bulkier halogens (I vs. Br) at position 3 enhance hydrophobic interactions in the ATP-binding pocket but may reduce solubility .
    • SAR Table :
Substituent (Position)FGFR1 IC₅₀ (nM)Solubility (µM)
3-Iodo, 5-Bromo, 7-Chloro912
3-Bromo, 5-Chloro2545

Q. What are key considerations for designing in vitro kinase inhibition assays with this compound?

  • Methodological Answer :

  • ATP Competition : Use TR-FRET (time-resolved fluorescence resonance energy transfer) assays with recombinant FGFR1 kinase domain; IC₅₀ values should be validated against staurosporine as a control .
  • Cellular Assays : Test antiproliferative effects in 4T1 breast cancer cells (72 h incubation, CCK-8 viability assay). Apoptosis is quantified via Annexin V/PI flow cytometry .

Q. How to analyze conflicting structure-activity relationship (SAR) data across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare IC₅₀ values under standardized conditions (e.g., 10 µM ATP concentration). Discrepancies may arise from assay variability (e.g., kinase isoform, cell line differences).
  • Molecular Dynamics (MD) : Simulate binding modes to identify transient interactions (e.g., halogen bonding with Lys-514 in FGFR1) not captured in static X-ray structures .

Q. Which computational methods predict binding modes of this compound with kinase targets?

  • Methodological Answer :

  • Docking : Use AutoDock Vina with FGFR1 crystal structures (PDB: 3RHX). Halogen bonds are parameterized using the XBScore function.
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent changes (e.g., replacing Br with Cl at position 5) to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-7-chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Bromo-7-chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.